molecular formula C16H15N3O5 B11690769 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide

2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B11690769
M. Wt: 329.31 g/mol
InChI Key: COCRBMFRZMLVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, and an amide linkage to a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of chlorobenzene to form 2,4-dinitrochlorobenzene, which is then reacted with an appropriate amine to form the desired amide. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the selective nitration at the 2 and 4 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to handle the exothermic nature of the nitration reaction. The use of automated systems for temperature and pH control is crucial to maintain the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Scientific Research Applications

2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The amide linkage allows the compound to form hydrogen bonds and other interactions with its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

    2,4-dinitrobenzoic acid: Used in organic synthesis and as a standard in analytical chemistry.

    2,4-dinitroaniline: Employed in the production of dyes and pigments.

Uniqueness

2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both nitro groups and an amide linkage, which confer distinct chemical reactivity and biological activity. Its isopropyl-substituted phenyl group further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and applications in various fields.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

2,4-dinitro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H15N3O5/c1-10(2)12-5-3-4-6-14(12)17-16(20)13-8-7-11(18(21)22)9-15(13)19(23)24/h3-10H,1-2H3,(H,17,20)

InChI Key

COCRBMFRZMLVFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.